molecular formula C14H16N2OS2 B2641685 N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide CAS No. 941885-08-1

N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide

Cat. No.: B2641685
CAS No.: 941885-08-1
M. Wt: 292.42
InChI Key: IICKJJSKSBCRRS-UHFFFAOYSA-N
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Description

N-(4-((Methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide is a thiazole-based acetamide derivative characterized by a (methylthio)methyl substituent at the 4-position of the thiazole ring and a meta-tolyl (m-tolyl) group on the acetamide moiety. This compound belongs to a broader class of thiazole derivatives known for diverse pharmacological activities, including antimicrobial and enzyme inhibitory effects . While direct synthesis data for this compound are unavailable in the provided evidence, analogous derivatives (e.g., 107b in ) are synthesized via nucleophilic substitution or coupling reactions between thiazole amines and activated acetamide intermediates .

Properties

IUPAC Name

2-(3-methylphenyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-10-4-3-5-11(6-10)7-13(17)16-14-15-12(8-18-2)9-19-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICKJJSKSBCRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of Methylthio Group: The methylthio group can be introduced by reacting the thiazole intermediate with methylthiolating agents such as methyl iodide in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with m-tolylacetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the acetamide group can play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences and similarities between the target compound and selected analogues:

Compound Name Thiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups
Target: N-(4-((Methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide 4-(Methylthio)methyl 2-(m-Tolyl) ~293* Thiazole, Thioether, Acetamide
107b: N-(4-Methylthiazol-2-yl)-2-(m-tolyl)acetamide 4-Methyl 2-(m-Tolyl) ~247 Thiazole, Acetamide
Compound 13 () 4-(p-Tolyl) Piperazine-linked 422.54 Thiazole, Piperazine, Acetamide
11c () 4-(p-Tolyl) Triazole-linked quinoxaline 458.5 Thiazole, Triazole, Quinoxaline
13 () 4-(2-Oxo-2H-chromen-3-yl) Dichlorophenylamino 446.30 Coumarin, Thiazole, Acetamide

*Estimated based on structural formula.

Key Observations:
  • Substituent Effects : The target compound’s (methylthio)methyl group introduces a sulfur atom, increasing lipophilicity compared to 107b’s methyl group. This may enhance membrane penetration but reduce aqueous solubility .
  • Piperazine and Triazole Derivatives : Compounds with piperazine () or triazole () linkers exhibit higher molecular weights and polarities, favoring interactions with enzymatic targets like matrix metalloproteinases (MMPs) or α-glucosidase .
  • Coumarin Hybrids: Coumarin-linked thiazoles () demonstrate distinct electronic properties due to the conjugated chromenone system, often associated with fluorescence and antioxidant activity .
Antimicrobial Activity:
  • 107b () : Exhibited broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) against Staphylococcus aureus and Escherichia coli. The m-tolyl group likely contributes to hydrophobic interactions with bacterial membranes .
  • Target Compound : While direct data are unavailable, the (methylthio)methyl group’s electron-rich sulfur may enhance redox-mediated antibacterial effects, as seen in thioether-containing analogues .
Enzyme Inhibition:
  • Piperazine Derivatives () : Compounds 13–18 showed potent MMP inhibition (IC50: 0.8–3.2 μM), attributed to the piperazine moiety’s hydrogen-bonding capacity .
  • Coumarin-Thiazole Hybrids () : Compound 13 inhibited α-glucosidase (IC50: 4.2 μM), suggesting the coumarin-thiazole scaffold’s role in enzyme active-site binding .

Physicochemical Properties

Property Target Compound 107b Compound 13 ()
Melting Point Not reported Not reported 289–290°C
Polarity Moderate (thioether) Low (methyl) High (piperazine)
Synthetic Yield Not reported ~70–80%* 75–86%

*Inferred from similar syntheses in .

Biological Activity

N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, methylthio group, and an acetamide moiety linked to a m-tolyl group, suggesting a diverse range of interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound enhance its lipophilicity and bioavailability, which are critical for therapeutic efficacy. The thiazole ring allows for electrophilic substitution reactions, while the acetamide group may participate in nucleophilic acyl substitution. The methylthio group can be oxidized to form sulfoxides or sulfones, potentially modifying the compound's biological activity.

Biological Activities

Research indicates that thiazole derivatives, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Activity : Thiazole compounds are known for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can lead to enhanced activity against resistant microbial strains.
  • Anticancer Properties : Some thiazole derivatives have demonstrated anticancer activity by inhibiting cell proliferation in various cancer cell lines. The specific interactions of this compound with cancer-related pathways warrant further investigation .
  • Antimalarial Activity : A series of thiazole analogs have been evaluated for their antimalarial properties, showing promising results against Plasmodium falciparum. Structural modifications at the N-aryl amide group were significant for enhancing antimalarial potency .
  • Leishmanicidal Activity : Thiazole derivatives have been explored for their potential as leishmanicidal agents. Studies indicate that certain thiazole hybrids exhibit significant activity against Leishmania species, reducing intracellular amastigotes with low cytotoxicity towards mammalian cells .

The mechanism of action for this compound involves interactions with various biological targets:

  • Enzyme Inhibition : Thiazole derivatives can inhibit enzymes involved in disease pathways, leading to the disruption of pathogenic processes.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that are crucial for cellular function and survival.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-Amino-thiazoleStructureAntimicrobial
4-Methyl-thiazoleStructureAntifungal
5-Methyl-thiazoleStructureAnticancer

This table illustrates that while many thiazole derivatives exhibit notable biological activities, the unique combination of functional groups in this compound may contribute to its distinct pharmacological profile.

Case Studies and Research Findings

Several studies have reported on the efficacy and safety profiles of thiazole derivatives:

  • Antimalarial Study : A study on thiazole analogs showed that certain compounds displayed high potency against Plasmodium falciparum with low cytotoxicity in HepG2 cell lines. The structure–activity relationship (SAR) indicated that non-bulky electron-withdrawing groups at specific positions on the phenyl ring enhanced activity .
  • Leishmanicidal Activity : Research involving phthalimido-thiazole derivatives demonstrated significant leishmanicidal effects against L. infantum, highlighting the potential of these compounds as new therapeutic agents for leishmaniasis .
  • Cytotoxicity Assessments : Various assays (e.g., MTT assay) confirmed low cytotoxicity levels for several thiazole derivatives, indicating their safety profile for further development in clinical applications .

Q & A

Q. What are the established synthetic routes for N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide?

The synthesis typically involves multi-step reactions, including cyclization of thiourea derivatives with halogenated intermediates to form the thiazole core, followed by acylation or alkylation to introduce the acetamide and methylthio groups. Key steps require precise control of temperature, solvent (e.g., DMF or dichloromethane), and catalysts. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and molecular connectivity. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like acetamide C=O stretches (~1650 cm⁻¹). High-resolution MS and elemental analysis ensure purity .

Q. How is the compound’s stability assessed under varying conditions?

Stability studies involve exposing the compound to different pH levels, temperatures, and solvents. Techniques like HPLC monitor degradation products, while thermogravimetric analysis (TGA) assesses thermal stability. For example, thiazole derivatives are prone to hydrolysis under acidic conditions, requiring inert storage environments .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity.
  • Antimicrobial: Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
  • Enzyme inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative disease research) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves screening reaction parameters:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalysts: Use of Pd catalysts for cross-coupling reactions or Lewis acids (e.g., AlCl₃) for cyclization.
  • Temperature: Stepwise heating (e.g., 60°C for acylation, 80°C for thiazole formation) minimizes side reactions .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay protocols, impurity profiles, or cell line specificity. Mitigation strategies include:

  • Reproducibility checks: Repeating assays with standardized protocols (e.g., ATCC cell lines).
  • Purity validation: HPLC or LC-MS to rule out degradation products.
  • Structural analogs: Testing derivatives to isolate pharmacophoric groups responsible for activity .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity. MD simulations assess protein-ligand stability over time .

Q. What mechanisms underlie its enzyme inhibition properties?

Thiazole-acetamide derivatives often act as competitive inhibitors by mimicking natural substrates. For example, the methylthio group may bind to catalytic cysteine residues in enzymes like HDAC or kinases. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while X-ray crystallography reveals binding modes .

Q. How do substituents influence pharmacokinetic properties?

  • Methylthio group: Enhances lipophilicity (logP), improving membrane permeability.
  • m-Tolyl moiety: Aromatic stacking interactions increase target affinity.
  • Fluorine substitutions: Improve metabolic stability by reducing CYP450-mediated oxidation. ADMET predictions (e.g., SwissADME) guide rational design .

Q. What strategies mitigate toxicity in preclinical studies?

Toxicity profiling includes:

  • In vitro hepatotoxicity: CYP450 inhibition assays using HepG2 cells.
  • In vivo acute toxicity: Rodent studies (OECD 423) to determine LD₅₀.
  • Prodrug approaches: Masking reactive groups (e.g., esterification) to reduce off-target effects .

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